1-(2-Fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(2-Fluorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol This compound features a cyclopropane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-ol typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
The major products formed from these reactions include the corresponding ketone, reduced cyclopropane, and substituted derivatives, respectively .
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropan-1-ol: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and biological activity.
1-(2-Bromophenyl)cyclopropan-1-ol:
1-(2-Methylphenyl)cyclopropan-1-ol: The methyl group provides different steric and electronic effects compared to the fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity .
Biological Activity
Overview
1-(2-Fluorophenyl)cyclopropan-1-ol is an organic compound characterized by the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. Its unique structure, featuring a cyclopropane ring and a fluorinated phenyl group, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of this compound typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone. This compound can undergo several chemical reactions, including oxidation to form ketones, reduction to cyclopropane derivatives, and nucleophilic substitution reactions involving the fluorine atom.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the cyclopropane structure provides rigidity, allowing it to modulate various biochemical pathways.
Pharmacological Potential
Research indicates that this compound may serve as a positive allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), which is implicated in several neurological disorders. In studies involving BV2 microglial cells, compounds similar to this one demonstrated anti-inflammatory properties without significant cytotoxicity at concentrations up to 1000 μM .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Type | Key Activity |
---|---|---|
1-(2-Chlorophenyl)cyclopropan-1-ol | Chlorinated analog | Different reactivity and biological activity |
1-(2-Bromophenyl)cyclopropan-1-ol | Brominated analog | Similar structural properties but varying potency |
1-(2-Methylphenyl)cyclopropan-1-ol | Methylated analog | Alters steric and electronic effects compared to fluorine |
The unique fluorine substitution in this compound imparts distinct electronic properties that influence its reactivity and biological profile compared to these analogs.
Anti-inflammatory Properties
In a study assessing various cyclopropyl-containing compounds for their anti-inflammatory effects, this compound was noted for its ability to inhibit nitric oxide production in BV2 microglial cells. While some analogs demonstrated increased potency, they also exhibited cytotoxicity at higher concentrations. This highlights the potential therapeutic window of this compound as a safer alternative .
Neurological Applications
The compound's role as a potential therapeutic agent for neurological disorders has been explored through its interaction with mGluR5. Positive allosteric modulation by compounds like this compound suggests a promising avenue for treating conditions such as anxiety and depression, where modulation of glutamate signaling is crucial .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQCOAROVJUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249293-03-5 |
Source
|
Record name | 1-(2-fluorophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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